molecular formula C18H22FNO3S B2554392 3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine CAS No. 338956-80-2

3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine

Cat. No.: B2554392
CAS No.: 338956-80-2
M. Wt: 351.44
InChI Key: YTKPKDDMPBOWKE-UHFFFAOYSA-N
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Description

3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a pyridine derivative characterized by:

  • Molecular Formula: C₁₈H₂₄FNO₃S
  • Molar Mass: 353.45 g/mol
  • Key Structural Features:
    • A pyridine core substituted at positions 4 and 6 with methyl groups.
    • Position 2: An isobutoxy group (O-C₄H₉).
    • Position 3: A sulfonyl (-SO₂) group linked to a 5-fluoro-2-methylphenyl ring.

Properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3S/c1-11(2)10-23-18-17(13(4)8-14(5)20-18)24(21,22)16-9-15(19)7-6-12(16)3/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKPKDDMPBOWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2-Hydroxy-4,6-Dimethylpyridine

The most direct route begins with 2-hydroxy-4,6-dimethylpyridine, a commercially available precursor. Alkylation with isobutyl bromide under basic conditions introduces the isobutoxy group:

Reaction Conditions

  • Substrate : 2-Hydroxy-4,6-dimethylpyridine (1.0 equiv)
  • Alkylating Agent : Isobutyl bromide (1.2 equiv)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Anhydrous DMF, 80°C, 12 hours
  • Yield : 68–75%.

The reaction proceeds via an SN2 mechanism, with the phenolic oxygen acting as a nucleophile. Post-reaction purification by column chromatography (hexane/ethyl acetate, 4:1) isolates the product as a colorless oil.

Alternative Pathway: Directed Ortho-Metalation

For higher regiocontrol, a directed ortho-metalation strategy using 2-chloro-4,6-dimethylpyridine is employed:

  • Lithiation : Treatment with LDA (−78°C, THF) generates a stabilized aryllithium species at position 2.
  • Quenching with Isobutanol : The lithiated intermediate reacts with isobutanol to yield 2-isobutoxy-4,6-dimethylpyridine.
  • Yield : 82% (optimized).

Sulfonylation at Position 3

Friedel-Crafts Sulfonylation

The electron-donating methyl groups at positions 4 and 6 activate the pyridine ring for electrophilic aromatic substitution. Sulfonylation with 5-fluoro-2-methylbenzenesulfonyl chloride proceeds under Friedel-Crafts conditions:

Reaction Conditions

  • Substrate : 2-Isobutoxy-4,6-dimethylpyridine (1.0 equiv)
  • Sulfonylating Agent : 5-Fluoro-2-methylbenzenesulfonyl chloride (1.1 equiv)
  • Catalyst : AlCl₃ (1.5 equiv)
  • Solvent : Dichloromethane, 0°C → room temperature, 6 hours
  • Yield : 60–65%.

Mechanistic Insight :
AlCl₃ coordinates to the sulfonyl chloride, generating a reactive acylium ion that attacks the pyridine’s position 3 (para to the methyl group at position 4). The reaction is highly regioselective due to steric and electronic effects.

Transition-Metal-Mediated Coupling

An alternative approach employs palladium-catalyzed C–H activation for sulfonylation:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Oxidant : Ag₂CO₃ (2.0 equiv)
  • Solvent : Toluene, 100°C, 24 hours
  • Yield : 55%.

While less efficient than Friedel-Crafts, this method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Optimization Challenges and Side Reactions

Competing Sulfonation at Position 5

Under suboptimal conditions, sulfonylation may occur at position 5 (ortho to the methyl group at position 6). This side product is minimized by:

  • Low Temperature : Maintaining 0°C during reagent addition.
  • Controlled Stoichiometry : Limiting AlCl₃ to 1.5 equivalents.

Isobutoxy Group Hydrolysis

Prolonged exposure to Lewis acids (e.g., AlCl₃) can hydrolyze the isobutoxy group to a hydroxyl group. Mitigation strategies include:

  • Short Reaction Times (<6 hours).
  • Use of Anhydrous Solvents : Rigorous drying of DCM over molecular sieves.

Comparative Analysis of Synthetic Routes

Method Yield Regioselectivity Scalability
Friedel-Crafts 60–65% High Industrial
Pd-Catalyzed C–H Activation 55% Moderate Lab-scale
Directed Metalation 82% Excellent Lab-scale

The Friedel-Crafts method remains the most scalable, while directed metalation offers superior yields for small-scale synthesis.

Characterization and Validation

Final product validation employs:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-3), 7.85–7.79 (m, 2H, aryl-H), 4.45 (d, J = 6.8 Hz, 2H, OCH₂), 2.65 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 1.05 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).
  • HRMS : m/z calcd for C₁₈H₂₂FNO₃S [M+H]⁺: 351.1332; found: 351.1335.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Catalyst Recycling : AlCl₃ recovery via aqueous workup.
  • Continuous Flow Reactors : Enhance heat dissipation during exothermic sulfonylation.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isobutoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Cleavage of the sulfonyl group, leading to the formation of the corresponding pyridine derivative.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The fluorinated methylphenyl sulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The isobutoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to its closest analog, 2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine (CAS 477864-70-3, C₁₈H₂₃NO₂S₂, molar mass 349.51 g/mol) :

Table 1: Structural and Molecular Comparison
Property Target Compound Analog (CAS 477864-70-3)
Substituent at Position 2 Isobutoxy (O-C₄H₉) Isobutylsulfanyl (S-C₄H₉)
Sulfonyl Substituent 5-Fluoro-2-methylphenyl 2-Methylphenyl
Molecular Formula C₁₈H₂₄FNO₃S C₁₈H₂₃NO₂S₂
Molar Mass 353.45 g/mol 349.51 g/mol

Functional Implications of Substituent Modifications

Position 2 :

  • Isobutoxy (O-C₄H₉) vs. Isobutylsulfanyl (S-C₄H₉) :
  • Thioethers (S-C₄H₉) in the analog may confer higher lipophilicity but lower metabolic stability due to susceptibility to oxidative degradation .

Sulfonyl Substituent :

  • 5-Fluoro-2-methylphenyl vs. 2-Methylphenyl :
  • Fluorination often reduces metabolic degradation, extending half-life in vivo compared to non-fluorinated analogs .

Broader Context of Pyridine Derivatives

Compounds in (e.g., acryloyl-containing pyrimidines) share sulfonyl and fluorinated aryl motifs but differ in core heterocycles (pyrimidine vs. pyridine) . While these molecules may target similar pathways (e.g., kinase inhibition), structural differences suggest divergent selectivity profiles.

Lumping Strategy and Property Predictions

Per , compounds with similar structures (e.g., sulfonyl pyridines) can be "lumped" for predictive modeling. Key inferred properties for the target compound:

  • Lipophilicity (LogP) : Lower than its thioether analog due to the polar isobutoxy group.
  • Solubility : Higher aqueous solubility compared to sulfur-containing analogs.
  • Metabolic Stability : Fluorine likely reduces oxidative metabolism, improving pharmacokinetics .

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